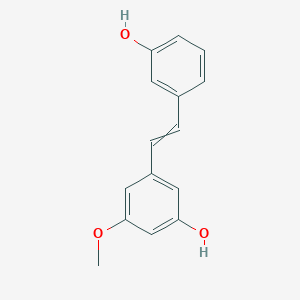
3,3'-Dihydroxy-5-methoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dihydroxy-5-methoxystilbene is a stilbene derivative known for its various biological activities. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. This particular compound has been isolated from plants such as Pholidota chinensis and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-5-methoxystilbene can be achieved through several methods. One common approach involves the use of resveratrol as a starting material. The methylation of resveratrol can be carried out using methyl iodide in the presence of a base such as potassium carbonate . Another method involves the use of an artificial biosynthetic pathway in Escherichia coli, where codon-optimized O-methyltransferase genes from sorghum are introduced to produce methylated resveratrol analogs .
Industrial Production Methods
Industrial production of 3,3’-Dihydroxy-5-methoxystilbene is still in its nascent stages. microbial approaches using genetically engineered E. coli have shown promise for large-scale production. This method offers advantages such as higher yields and more consistent quality compared to traditional extraction from plant sources .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxy-5-methoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions can be conducted using halogens and nitrating agents, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
Oxidation: Produces corresponding quinones.
Reduction: Yields dihydrostilbenes.
Substitution: Forms halogenated or nitrated stilbenes.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive stilbene derivatives.
Biology: Exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for studying cellular oxidative stress and inflammation.
Medicine: Potential therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry: Used in the development of health supplements and functional foods
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and inhibits the production of nitric oxide by downregulating inducible nitric oxide synthase (iNOS) expression. This action helps in reducing oxidative stress and inflammation at the cellular level .
Comparison with Similar Compounds
3,3’-Dihydroxy-5-methoxystilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties but less bioavailable compared to its methylated analogs.
Pterostilbene: Another methylated resveratrol analog with better bioavailability and similar biological activities.
Rhaponticin: A stilbene glucoside with anti-inflammatory and antioxidant properties
These comparisons highlight the uniqueness of 3,3’-Dihydroxy-5-methoxystilbene in terms of its bioavailability and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANIIUGEHGLNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
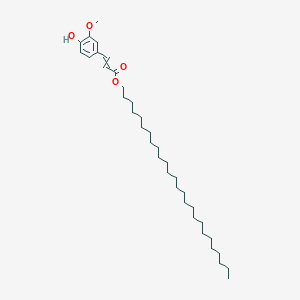
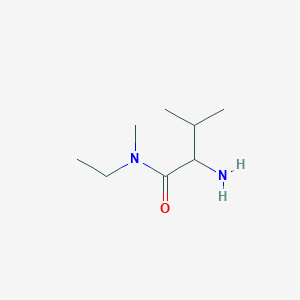
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)


![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
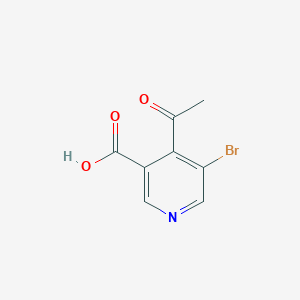
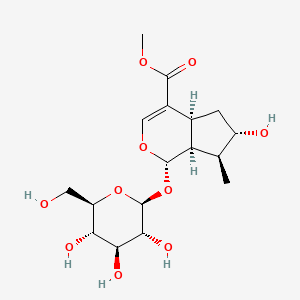
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
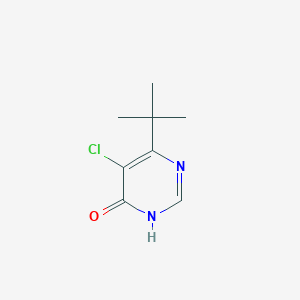

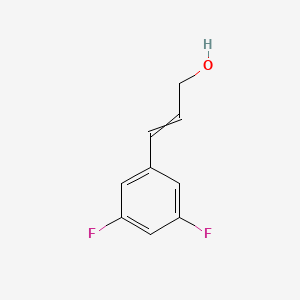
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
